molecular formula C8H17NO B064850 N-Propyltetrahydro-2H-pyran-4-amine CAS No. 192811-37-3

N-Propyltetrahydro-2H-pyran-4-amine

Cat. No.: B064850
CAS No.: 192811-37-3
M. Wt: 143.23 g/mol
InChI Key: ZWCXQKMDYCVHJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine involves several steps, starting with the formation of the tetrahydropyran ring. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity . The propyl group can be introduced through alkylation reactions, and the amine group can be added via reductive amination or other amination techniques.

Chemical Reactions Analysis

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Propyltetrahydro-2H-pyran-4-amine is not well-documented. its amine group suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or other non-covalent interactions. The tetrahydropyran ring may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

N-Propyltetrahydro-2H-pyran-4-amine can be compared to other similar compounds, such as:

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents.

    Amines: Compounds with similar amine groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of a tetrahydropyran ring with a propyl group and an amine group at the 4-position, which may confer unique chemical and biological properties .

Properties

IUPAC Name

N-propyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXQKMDYCVHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592983
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192811-37-3
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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